1-(4-(4-Methylpiperazin-1-yl)-2-thioxo-1H-benzo[b][1,4]diazepin-3(2H)-ylidene)propan-2-one
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Overview
Description
1-(4-(4-Methylpiperazin-1-yl)-2-thioxo-1H-benzo[b][1,4]diazepin-3(2H)-ylidene)propan-2-one is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a piperazine ring, a thioxo group, and a benzo[b][1,4]diazepine core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Methylpiperazin-1-yl)-2-thioxo-1H-benzo[b][1,4]diazepin-3(2H)-ylidene)propan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzo[b][1,4]diazepine Core: This step involves the cyclization of an appropriate precursor to form the benzo[b][1,4]diazepine core.
Introduction of the Thioxo Group: The thioxo group is introduced through a thiolation reaction, often using reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the Piperazine Ring: The piperazine ring is attached via nucleophilic substitution reactions, typically using 4-methylpiperazine as the nucleophile.
Formation of the Ylidene Group: The final step involves the formation of the ylidene group through a condensation reaction with propan-2-one.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This often includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Methylpiperazin-1-yl)-2-thioxo-1H-benzo[b][1,4]diazepin-3(2H)-ylidene)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzo[b][1,4]diazepine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
1-(4-(4-Methylpiperazin-1-yl)-2-thioxo-1H-benzo[b][1,4]diazepin-3(2H)-ylidene)propan-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(4-Methylpiperazin-1-yl)-2-thioxo-1H-benzo[b][1,4]diazepin-3(2H)-ylidene)propan-2-one involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, and ion channels. The compound’s effects are mediated through modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Olanzapine: A well-known antipsychotic medication with a similar benzo[b][1,4]diazepine core.
Quetiapine: Another antipsychotic drug with structural similarities.
Clozapine: Atypical antipsychotic with a related chemical structure.
Uniqueness
1-(4-(4-Methylpiperazin-1-yl)-2-thioxo-1H-benzo[b][1,4]diazepin-3(2H)-ylidene)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thioxo group and ylidene functionality differentiate it from other benzodiazepine derivatives, potentially leading to unique pharmacological effects.
Properties
Molecular Formula |
C17H20N4OS |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-[(E)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione |
InChI |
InChI=1S/C17H20N4OS/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11+ |
InChI Key |
FGFJFJPSKUZRCI-VAWYXSNFSA-N |
Isomeric SMILES |
C/C(=C\C1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)/O |
Canonical SMILES |
CC(=CC1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)O |
Origin of Product |
United States |
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